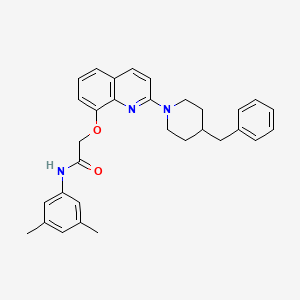

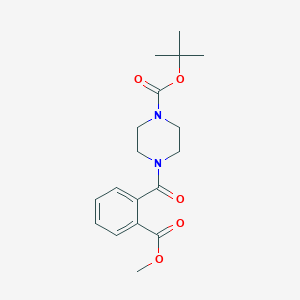

![molecular formula C15H16N2O3 B2387421 N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide CAS No. 304675-40-9](/img/structure/B2387421.png)

N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide”, also known as MPFC, is a synthetic compound. It is closely related to furanylfentanyl, a synthetic opioid .

Molecular Structure Analysis

The molecular formula of “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is C15H16N2O3. The InChI code is 1S/C17H17F3N2O3/c1-11-2-5-15 (25-11)16 (23)21-13-10-12 (17 (18,19)20)3-4-14 (13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3, (H,21,23) .Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” are not available, it has been noted that related compounds can act as corrosion inhibitors .Physical And Chemical Properties Analysis

“N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide” is a powder with a molecular weight of 272.304. It is stored at room temperature .科学的研究の応用

Antibacterial Activity

Furan derivatives, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have significant antibacterial activity . These compounds have been used in the fight against bacterial strain-caused infections . They are particularly effective against gram-positive bacteria .

Antimicrobial Drugs

Furan-containing compounds have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-Ulcer Properties

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of ulcers .

Diuretic Properties

Furan-containing compounds, including “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide”, have been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine .

Muscle Relaxant Properties

Furan-containing compounds have been found to have muscle relaxant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of muscle spasms and other related conditions .

Anti-Inflammatory, Analgesic, and Antidepressant Properties

Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of inflammation, pain, and depression .

Anti-Parkinsonian and Anti-Glaucoma Properties

Furan-containing compounds have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of Parkinson’s disease and glaucoma .

Antihypertensive and Anti-Aging Properties

Furan-containing compounds have been found to have antihypertensive and anti-aging properties . This suggests that “N-(4-morpholin-4-ylphenyl)furan-2-carboxamide” could potentially be used in the treatment of high blood pressure and aging-related conditions .

作用機序

Target of Action

A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .

Mode of Action

The resveratrol analogue mentioned earlier induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

The related resveratrol analogue affects the p53–p21cip1/waf1 pathway, leading to cell cycle arrest . This could potentially affect downstream effects such as cell proliferation and apoptosis.

Result of Action

The related resveratrol analogue has been shown to cause cytotoxicity in hct116 colorectal cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . This suggests that N-(4-morpholin-4-ylphenyl)furan-2-carboxamide might have similar effects.

特性

IUPAC Name |

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(14-2-1-9-20-14)16-12-3-5-13(6-4-12)17-7-10-19-11-8-17/h1-6,9H,7-8,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFPHRNGVXQYKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholin-4-ylphenyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)

![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)

![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)

![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)